molecular formula C13H21NO2 B1613773 2-Decanoyloxazole CAS No. 898758-42-4

2-Decanoyloxazole

Cat. No.: B1613773
CAS No.: 898758-42-4
M. Wt: 223.31 g/mol
InChI Key: VDLVFIMMXLQMQA-UHFFFAOYSA-N
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Description

2-Decanoyloxazole is a heterocyclic organic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Decanoyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the van Leusen oxazole synthesis, which involves the reaction of aldehydes with TosMIC (tosylmethyl isocyanide) under basic conditions . This method allows for the preparation of 5-substituted oxazoles, including this compound.

Another approach involves the condensation of aromatic aldehydes with 2-aminophenols, catalyzed by various catalysts such as LAIL@MNP nonmartial (MNC-19) . This method provides a rational pathway for the preparation of 2-substituted benzoxazoles.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of magnetic nanocatalysts has been explored for the efficient and eco-friendly synthesis of oxazole derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Decanoyloxazole can undergo various chemical reactions, including:

    Oxidation: Oxidation of oxazoles can lead to the formation of oxazolidinones.

    Reduction: Reduction reactions can convert oxazoles to oxazolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the oxazole ring, leading to various substituted oxazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinones, while substitution reactions can produce a variety of substituted oxazoles with different functional groups.

Scientific Research Applications

2-Decanoyloxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Decanoyloxazole involves its interaction with specific molecular targets and pathways. For example, oxazoles are known to inhibit protein synthesis by binding to the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex . This mechanism is similar to that of oxazolidinones, a class of synthetic antimicrobial agents.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Substituted benzoxazoles

Uniqueness

2-Decanoyloxazole is unique due to its specific decanoyl substitution, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-(1,3-oxazol-2-yl)decan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-2-3-4-5-6-7-8-9-12(15)13-14-10-11-16-13/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLVFIMMXLQMQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)C1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642039
Record name 1-(1,3-Oxazol-2-yl)decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-42-4
Record name 1-(1,3-Oxazol-2-yl)decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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